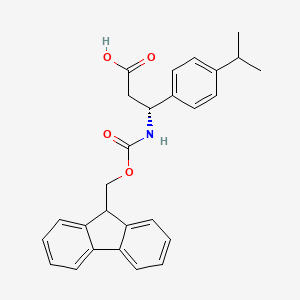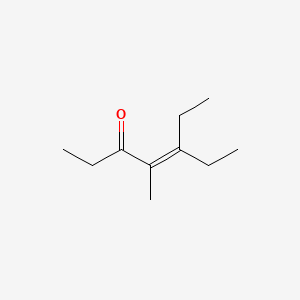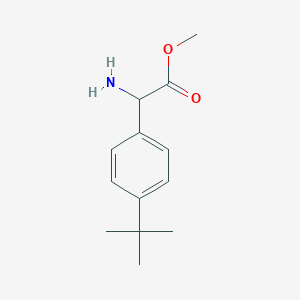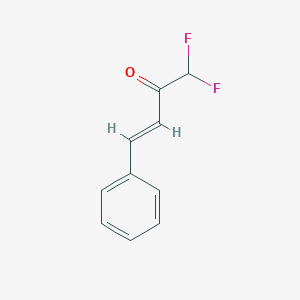
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid is a complex organic compound with a unique structure. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains an isopropyl-substituted phenyl group, adding to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Coupling Reaction: The protected amino acid is then coupled with the isopropyl-substituted phenyl group using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a building block in the study of protein structure and function.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, allowing for selective reactions at other sites. The isopropyl-substituted phenyl group can interact with various molecular targets, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group but differ in the side chains attached to the amino acid.
Isopropyl-substituted phenyl compounds: These compounds share the isopropyl-substituted phenyl group but lack the Fmoc protection.
Uniqueness
What sets (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid apart is the combination of the Fmoc protecting group and the isopropyl-substituted phenyl group. This unique structure makes it particularly useful in peptide synthesis, offering both protection and reactivity in a single molecule.
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI Key |
DMJJRJTVYCLVAS-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)





![4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13535110.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)



